

An In-depth Technical Guide to (4-Methoxybenzyl)(triphenyl)phosphonium bromide

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Compound of Interest

Compound Name: (4-Methoxybenzyl)
(triphenyl)phosphonium bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**, a key reagent in organic synthesis. It covers its chemical identity, properties, synthesis, and applications, with a focus on its role in the Wittig reaction. Detailed experimental protocols and reaction mechanisms are provided to support researchers in its practical application.

Chemical Identity and Synonyms

(4-Methoxybenzyl)(triphenyl)phosphonium bromide is a quaternary phosphonium salt widely utilized as a precursor to a Wittig reagent. Its chemical structure consists of a phosphonium cation, where the phosphorus atom is bonded to three phenyl groups and a 4-methoxybenzyl group, and a bromide anion.

For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.

Identifier	Value
CAS Number	1530-38-7[1][2][3][4]
Molecular Formula	C ₂₆ H ₂₄ BrOP[1][4]
Molecular Weight	463.35 g/mol [1]
IUPAC Name	(4-methoxybenzyl)triphenylphosphonium bromide[3]
Synonyms	Phosphonium, [(4-methoxyphenyl)methyl]triphenyl-, bromide[1][2]; (4-Methoxybenzyl)tris(phenyl)phosphonium bromide[2]; --INVALID-LINK--phosphanium bromide[2]; p-Methoxybenzyltriphenylphosphonium bromide

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** is presented below. This information is crucial for its identification, handling, and use in chemical reactions.

Property	Value
Physical Form	Solid / Colourless powder[1]
Melting Point	226-228 °C[2][4]
Purity	≥98%[1]
Storage	Inert atmosphere, room temperature[5]

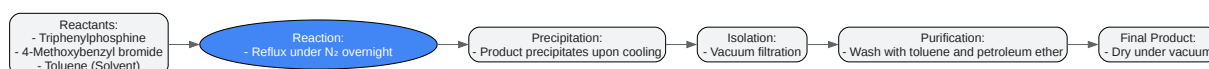
Spectral Data:

Spectrum Type	Key Peaks/Shifts (δ in ppm, J in Hz)
^1H NMR (500 MHz, CDCl_3)	δ 3.69 (s, 3H, $-\text{OCH}_3$), 5.25 (d, JHP = 14 Hz, 2H, $-\text{CH}_2$), 6.62 (d, J = 9 Hz, 2H), 6.98 (t, J = 9 Hz, 2H), 7.57 - 7.78 (m, 15H, Ar-H)[1]
Representative IR (KBr, cm^{-1})	Characteristic peaks for related phosphonium salts include P^+-C vibrations around 1436 and 1107 cm^{-1} [6].
Representative ^{13}C NMR	For similar phosphonium salts, characteristic signals for the aromatic carbons and the methylene bridge are observed.

Synthesis of (4-Methoxybenzyl)(triphenyl)phosphonium bromide

The most common method for the synthesis of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** is the quaternization of triphenylphosphine with 4-methoxybenzyl bromide. This is a classic $\text{S}_{\text{N}}2$ reaction.

Synthesis Workflow



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General workflow for the synthesis of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of benzyltriphenylphosphonium salts.[7]

Materials:

- 4-Methoxybenzyl bromide
- Triphenylphosphine
- Toluene (anhydrous)
- Petroleum ether
- Round-bottom flask
- Condenser
- Stirring apparatus
- Inert atmosphere setup (e.g., Nitrogen or Argon)
- Heating mantle
- Vacuum filtration apparatus

Procedure:

- To a 250-mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1 equivalent).
- Add anhydrous toluene to dissolve the triphenylphosphine.
- Add 4-methoxybenzyl bromide (1.1 equivalents) to the solution.
- Fit the flask with a condenser and place it under an inert atmosphere of nitrogen.
- Heat the reaction mixture to reflux with vigorous stirring and maintain the reflux overnight. The product will typically precipitate out of the solution as the reaction progresses.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Collect the precipitated solid by vacuum filtration using a fritted glass funnel.

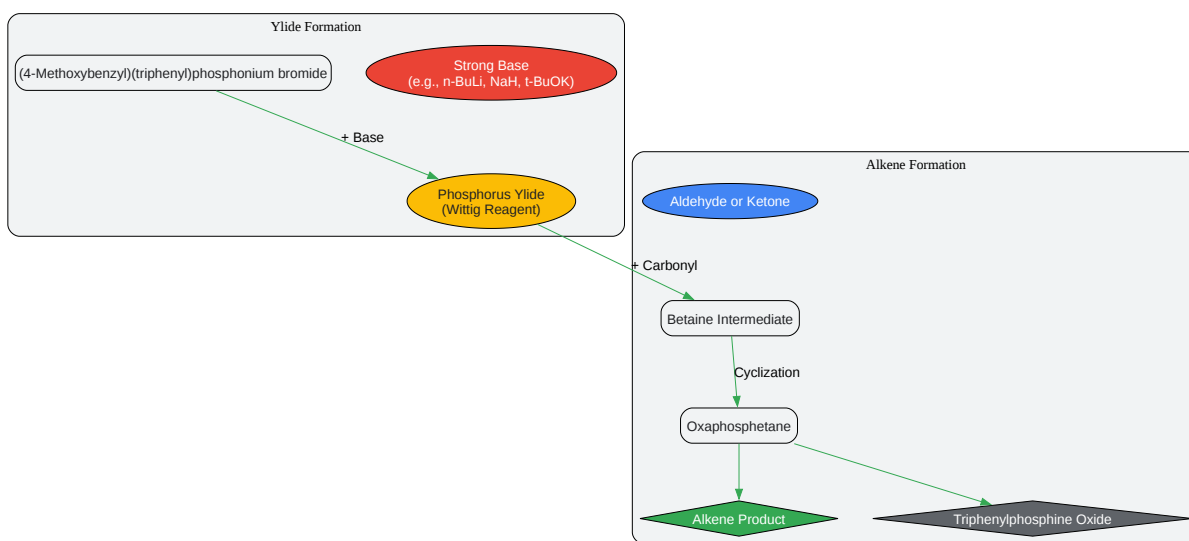
- Wash the collected solid with fresh toluene, followed by petroleum ether, to remove any unreacted starting materials and impurities.
- Dry the purified **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** under vacuum for at least one hour to obtain a fine, crystalline solid.

Application in the Wittig Reaction

(4-Methoxybenzyl)(triphenyl)phosphonium bromide is primarily used to generate the corresponding phosphorus ylide (or phosphorane), which is a key intermediate in the Wittig reaction.^{[8][9]} The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.^{[8][10]}

The Wittig Reaction Mechanism

The reaction proceeds through a series of steps involving the formation of the ylide, its reaction with a carbonyl compound to form a betaine intermediate, which then cyclizes to an oxaphosphetane, and finally collapses to yield the alkene and triphenylphosphine oxide.^[11]



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Mechanism of the Wittig reaction.

Experimental Protocol for a Wittig Reaction

This protocol describes a general procedure for the in-situ formation of the Wittig reagent and its subsequent reaction with an aldehyde.^[3]^[12]

Materials:

- **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**
- Anhydrous Tetrahydrofuran (THF)
- Strong base (e.g., potassium tert-butoxide (t-BuOK) as a 1M solution in THF)
- Aldehyde or ketone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., MTBE or diethyl ether)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Ylide Formation:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** (1.2 equivalents) in anhydrous THF.
 - At room temperature, add the strong base (e.g., 1M t-BuOK in THF, 1.2 equivalents) dropwise to the suspension with vigorous stirring.
 - Stir the resulting mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change.
- Wittig Reaction:
 - Dissolve the aldehyde or ketone (1 equivalent) in a minimal amount of anhydrous THF.

- Slowly add the solution of the carbonyl compound to the ylide mixture at 0 °C or room temperature, depending on the reactivity of the substrates.
- Allow the reaction to stir at room temperature for several hours (e.g., 18 hours) or until TLC analysis indicates the consumption of the starting material.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of NH_4Cl .
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., MTBE or diethyl ether).
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to isolate the desired alkene.

Conclusion

(4-Methoxybenzyl)(triphenyl)phosphonium bromide is a valuable and versatile reagent in organic synthesis. Its primary application in the Wittig reaction allows for the stereoselective synthesis of a wide variety of alkenes, which are important structural motifs in many biologically active molecules and pharmaceutical compounds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development.

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References

- 1. biomedres.us [biomedres.us]
- 2. [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [commonorganicchemistry.com]
- 4. (4-Methoxybenzyl)(triphenyl)phosphonium bromide | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
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